molecular formula C₂₄H₄₀N₂O₄ B1140329 3alpha,12-alpha-Dihydroxy-7-diazirdinecholanic Acid CAS No. 86933-63-3

3alpha,12-alpha-Dihydroxy-7-diazirdinecholanic Acid

Cat. No.: B1140329
CAS No.: 86933-63-3
M. Wt: 420.59
InChI Key:
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Description

3alpha,12-alpha-Dihydroxy-7-diazirdinecholanic Acid is a biochemical compound with the molecular formula C24H40N2O4 and a molecular weight of 420.59. It is primarily used in proteomics research and is known for its unique structure and properties .

Preparation Methods

The synthesis of 3alpha,12-alpha-Dihydroxy-7-diazirdinecholanic Acid involves multiple steps, including the use of specific reagents and reaction conditionsThe reaction conditions often include the use of solvents like ethyl acetate and methanol, and the process is carried out at controlled temperatures .

Chemical Reactions Analysis

3alpha,12-alpha-Dihydroxy-7-diazirdinecholanic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of applications in scientific research In chemistry, it is used as a reagent in various synthetic processes In biology, it is utilized in the study of cellular processes and protein interactionsAdditionally, it is used in the industry for the production of specialized chemicals and materials .

Mechanism of Action

The mechanism of action of 3alpha,12-alpha-Dihydroxy-7-diazirdinecholanic Acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately affecting the overall function of the target cells or tissues .

Comparison with Similar Compounds

3alpha,12-alpha-Dihydroxy-7-diazirdinecholanic Acid can be compared with other similar compounds, such as deoxycholic acid and chenodeoxycholic acid. These compounds share a similar cholanic acid backbone but differ in the presence and position of hydroxyl and diazirdine groups. The unique structure of this compound gives it distinct properties and applications compared to its analogs .

Properties

IUPAC Name

4-[(3R,10S,12S,13R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diaziridine]-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2O4/c1-13(4-7-20(29)30)16-5-6-17-21-18(11-19(28)23(16,17)3)22(2)9-8-15(27)10-14(22)12-24(21)25-26-24/h13-19,21,25-28H,4-12H2,1-3H3,(H,29,30)/t13?,14?,15-,16?,17?,18?,19+,21?,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCQCAIZRAFUGBU-QJQGKCNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C4(CC5C3(CCC(C5)O)C)NN4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCC(=O)O)C1CCC2[C@@]1([C@H](CC3C2C4(CC5[C@@]3(CC[C@H](C5)O)C)NN4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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